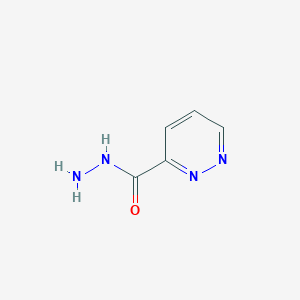

Pyridazine-3-carbohydrazide

説明

特性

IUPAC Name |

pyridazine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-8-5(10)4-2-1-3-7-9-4/h1-3H,6H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBVLAGQLFROAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657092 | |

| Record name | Pyridazine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89463-74-1 | |

| Record name | Pyridazine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridazine-3-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: Pyridazine-3-carbohydrazide can be synthesized through various methods, including the reaction of pyridazine-3-carboxylic acid with hydrazine. The reaction typically involves heating the starting materials in an appropriate solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and specific reaction conditions are optimized to maximize yield and purity.

化学反応の分析

Types of Reactions: Pyridazine-3-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of pyridazine-3-carboxylic acid derivatives.

Reduction: Production of pyridazine-3-hydrazine derivatives.

Substitution: Generation of various substituted pyridazine derivatives.

科学的研究の応用

Medicinal Chemistry Applications

Pyridazine-3-carbohydrazide and its derivatives have been investigated for their potential therapeutic effects in various medical conditions:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial and antifungal properties, particularly against multidrug-resistant strains. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making them promising candidates for developing new antimicrobial agents .

- Anticonvulsant Properties : In silico studies have revealed that pyridazine derivatives may possess anticonvulsant activity. These compounds were evaluated for their efficacy in treating generalized and partial seizures, showing minimal neurotoxicity while maintaining effectiveness.

- Anticancer Potential : The compound has also been explored for its anticancer properties. Various derivatives have demonstrated inhibitory effects on cancer cell lines, suggesting that modifications to the pyridazine structure can enhance its cytotoxicity against tumor cells .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, often involving hydrazine derivatives and pyridazine precursors. Notable synthetic approaches include:

- One-Pot Synthesis : A novel one-pot method has been developed to create pyridazine C-nucleosides, which are structurally related to this compound. This method utilizes singlet oxygen cycloaddition followed by reduction and hydrazine cyclization, yielding compounds with potential pharmacological applications .

- Modification of Existing Compounds : Researchers have employed strategies to modify existing pyridine and hydrazone derivatives to enhance biological activities. For instance, substituents such as phosphoryl or sulfonyl groups have been introduced to improve antimicrobial efficacy against resistant strains .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study: Antimicrobial Efficacy

A study conducted by Rodrigues et al. demonstrated the effectiveness of pyridine-hydrazide derivatives against Mycobacterium tuberculosis. The research highlighted how lipophilicity plays a crucial role in enhancing the penetration of these compounds into bacterial membranes, thereby increasing their antimicrobial potency .

Case Study: Anticancer Activity

In another investigation, a series of substituted pyridazines were synthesized and tested against various cancer cell lines. The results indicated that specific substitutions on the pyridazine ring significantly increased cytotoxicity, suggesting a structure-activity relationship that could be exploited for drug development .

作用機序

The mechanism by which pyridazine-3-carbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes. The exact mechanism can vary depending on the specific application and target organism.

類似化合物との比較

Key Features:

- Synthesis : A one-pot reaction using protected sugar derivatives and hydrazine yields pyridazine-3-carbohydrazide with preserved ester and acetyl groups, enabling further functionalization .

- Applications : Primarily used in medicinal chemistry for developing antiviral, antimicrobial, and CNS-targeting agents due to its structural versatility and bioavailability .

Comparison with Structurally Similar Compounds

Pyridazinones (e.g., 5-Chloro-6-phenylpyridazin-3(2H)-one)

Pyrazole Derivatives (e.g., Pyrazole-3-carboxylic Acid)

- Structure : Five-membered ring with two adjacent nitrogen atoms and a carboxylic acid group.

- Synthesis : Condensation of phenylhydrazines with diketones or via cyclization of hydrazones .

- Biological Activity : Broad-spectrum activity (anti-inflammatory, analgesic, antimicrobial), but lower metabolic stability compared to this compound .

Imidazo[1,2-a]pyridine-3-carbohydrazide

- Structure : Fused imidazole-pyridine ring with a carbohydrazide group.

- Synthesis: Multi-step reactions involving aminopyridines and acyl hydrazides .

Pyrazine-2-carbohydrazide

- Structure : Six-membered diazine ring with nitrogen atoms at positions 1 and 4, and a carbohydrazide group at position 2.

- Synthesis: Hydrazinolysis of pyrazine esters or direct functionalization .

- Biological Activity : Antimicrobial and antitumor activity, but lower bioavailability due to reduced membrane permeability .

Data Table: Structural and Functional Comparison

Research Findings and Trends

Structure-Activity Relationships (SAR)

- The carbohydrazide group (-CONHNH₂) enhances hydrogen bonding with biological targets, increasing potency in pyridazine derivatives compared to pyridazinones .

- Pyrazole derivatives exhibit higher anti-inflammatory activity due to COX-2 inhibition but lack the metabolic stability of pyridazine-based compounds .

生物活性

Pyridazine-3-carbohydrazide is a compound that has garnered interest for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a carbohydrazide group. This structure is significant as it influences the compound's interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Pyridazine derivatives, including this compound, have been evaluated for their antimicrobial properties. A study reported that compounds derived from pyridine-3-carbohydrazide exhibited potent activity against various bacterial strains, with minimum inhibitory concentration (MIC) values as low as 62.5 μg/mL against certain bacterial strains and 200 μg/mL against Candida albicans .

2. Anticancer Properties

Research indicates that pyridazine derivatives show antiproliferative activity against cancer cell lines such as HeLa and MDA-MB-231. The presence of specific functional groups in these compounds enhances their efficacy, with IC50 values indicating significant growth inhibition . For instance, modifications to the structure led to improved activity against these cell lines, suggesting a promising avenue for cancer treatment.

3. Anticonvulsant Activity

this compound has been identified as a potential lead compound in anticonvulsant drug design. In silico studies have demonstrated its ability to interact with target proteins involved in seizure pathways, indicating its potential therapeutic use in epilepsy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Pyridazine derivatives act as inhibitors of various enzymes, including those involved in inflammation and cancer progression. For example, some compounds have shown inhibitory effects on cyclooxygenase enzymes and phosphodiesterases, which are critical in inflammatory responses .

- Cellular Interaction : The interaction of pyridazine derivatives with cellular membranes enhances their bioavailability and efficacy. Studies have shown that these compounds can penetrate lipid-rich bacterial walls effectively due to their lipophilic nature .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several pyridazine derivatives from pyridine-3-carbohydrazide and tested them against multidrug-resistant strains of bacteria. The results indicated that specific derivatives exhibited significant antimicrobial activity, providing a basis for further development into new antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on pyridazine derivatives demonstrated potent antiproliferative effects on human cancer cell lines. One derivative was found to lower the IC50 value significantly when compared to standard treatments, highlighting its potential as an effective anticancer agent .

Data Tables

| Biological Activity | MIC (μg/mL) | IC50 (μM) | Notes |

|---|---|---|---|

| Antimicrobial (Bacteria) | 62.5 | - | Effective against Gram-positive strains |

| Antimicrobial (Fungi) | 200 | - | Effective against Candida albicans |

| Anticancer (HeLa Cells) | - | 0.021 | Significant growth inhibition observed |

| Anticonvulsant | - | - | Potential lead compound identified |

Q & A

Q. What are the standard synthetic protocols for Pyridazine-3-carbohydrazide and its derivatives?

this compound derivatives are typically synthesized via condensation reactions. A common method involves refluxing a hydrazide precursor (e.g., 2-oxo-2H-chromene-3-carbohydrazide) with aldehydes (e.g., benzaldehyde derivatives) in ethanol for 5 hours, followed by recrystallization . For functionalization, reactions with acyl chlorides (e.g., benzoyl chloride) under reflux conditions yield N-acylated derivatives. Microwave-assisted synthesis techniques, though not directly reported for this compound, are relevant for structurally similar pyridazines and can optimize reaction times and yields .

Q. How are this compound derivatives characterized structurally?

Characterization relies on spectroscopic methods:

- NMR : To confirm regioselectivity in cyclization reactions (e.g., distinguishing between pyridazine and pyrazole derivatives).

- X-ray diffraction : Used to resolve crystal structures, particularly for verifying hydrogen bonding patterns in hydrazone moieties .

- Mass spectrometry : Validates molecular ion peaks and fragmentation patterns, critical for purity assessment .

Q. What solvents and reaction conditions are optimal for synthesizing stable hydrazone derivatives?

Ethanol is widely used for reflux reactions due to its polarity and ability to dissolve hydrazides and aldehydes. Recrystallization solvents (e.g., ethanol, DMF-water mixtures) are selected based on compound solubility and thermal stability. For air-sensitive intermediates, inert atmospheres (N₂/Ar) are recommended .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

Density functional theory (DFT) calculations and molecular docking are employed to study interactions with biological targets (e.g., TGFβ2, VEGFR2). For example:

Q. What strategies resolve contradictions in biological activity data for structurally similar derivatives?

Discrepancies often arise from assay conditions or substituent effects. Mitigation strategies include:

- Dose-response profiling : Compare IC₅₀ values across multiple concentrations to account for potency variations .

- SAR analysis : Correlate electron-withdrawing groups (e.g., chloro, nitro) with enhanced antifungal or antiviral activity .

- Metabolic stability assays : Test compounds in liver microsomes to rule out false negatives due to rapid degradation .

Q. How do substituents on the pyridazine ring influence physicochemical properties?

Substituents alter logP, solubility, and bioavailability:

- Hydrophilic groups (e.g., -OH, -NH₂) : Improve aqueous solubility but may reduce membrane permeability .

- Halogens (e.g., -Cl) : Enhance metabolic stability and binding to hydrophobic enzyme pockets .

- Bulkier groups (e.g., arylidene) : Increase steric hindrance, potentially reducing off-target interactions .

Methodological Considerations

Designing in vivo studies for this compound-based antivirals

- Animal models : Use tobacco mosaic virus (TMV)-infected plants for agrochemical applications or murine models for mammalian targets .

- Dosing regimens : Optimize based on in vitro EC₅₀ values; e.g., compound 16 in showed efficacy at 100 μg/mL, comparable to ribavirin at 500 μg/mL.

Analyzing reaction byproducts in pyridazine synthesis

- HPLC-MS : Monitor reaction progress and identify side products (e.g., unreacted hydrazide or dimerized intermediates) .

- TLC : Use silica gel plates with UV visualization to track product purity during recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。